Product packaging for 2-(3-Bromo-2-fluorophenyl)propanoic acid(Cat. No.:)

2-(3-Bromo-2-fluorophenyl)propanoic acid

Cat. No.: B7966130
M. Wt: 247.06 g/mol
InChI Key: LQTCWMJGZSGOGG-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Chemical and Biomedical Sciences

Substituted phenylpropanoic acids are a cornerstone in medicinal chemistry and materials science. The introduction of various substituents onto the phenyl ring and the propanoic acid chain allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications can profoundly influence the biological activity and material characteristics of the resulting compounds.

Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications, making compounds like 2-(3-Bromo-2-fluorophenyl)propanoic acid valuable as building blocks in the synthesis of more complex molecules. This potential for synthetic elaboration places it as a point of interest for chemists developing new pharmaceuticals or functional materials.

Historical Perspective on Substituted Phenylpropanoic Acids in Research

The history of substituted phenylpropanoic acids is rich with significant discoveries, particularly in the field of pharmacology. This class of compounds includes the well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. The core 2-arylpropanoic acid scaffold has proven to be a privileged structure in the development of anti-inflammatory agents.

Research into substituted phenylpropanoic acids has expanded beyond their anti-inflammatory properties. Studies have explored their potential as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolism. sigmaaldrich.comchemsrc.comsigmaaldrich.com This has opened avenues for the investigation of these compounds in the context of metabolic disorders. Moreover, derivatives of phenylpropanoic acid have been synthesized and evaluated for a range of other biological activities, including as anticancer and antimicrobial agents. wikipedia.org This historical and ongoing research underscores the versatility and importance of the substituted phenylpropanoic acid framework in scientific exploration.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₉H₈BrFO₂PubChem
Molecular Weight 247.06 g/mol PubChem
CAS Number 1529462-73-4 sigmaaldrich.comsigmaaldrich.comgihichem.combldpharm.comcacheby.comgihichem.com
Appearance SolidSigma-Aldrich
InChI Key LQTCWMJGZSGOGG-UHFFFAOYSA-NPubChem
SMILES CC(C1=C(C(=CC=C1)Br)F)C(=O)OPubChem
Predicted XLogP3 2.7PubChem

Detailed Research Findings

As of the latest available information, specific research publications detailing the synthesis, biological activity, or material applications of this compound are not widely available in the public domain. However, based on the known reactivity and biological profiles of structurally similar compounds, we can infer potential areas of research interest.

The compound's structure as a 2-arylpropanoic acid suggests it could be investigated for activities common to this class, such as anti-inflammatory properties. The presence and position of the bromo and fluoro substituents would be expected to modulate this activity compared to existing drugs.

Furthermore, its utility as a synthetic intermediate is a significant area of potential research. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the attachment of a wide range of other functional groups. This would enable the synthesis of a library of more complex derivatives for screening in various biological assays or for the development of new materials. A patent for a related compound, 3-(2,3-difluorophenyl)propanoic acid, highlights the potential for such molecules in synthetic chemistry. chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B7966130 2-(3-Bromo-2-fluorophenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTCWMJGZSGOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromo 2 Fluorophenyl Propanoic Acid

Conventional Synthetic Routes to 2-(3-Bromo-2-fluorophenyl)propanoic Acid

Conventional methods for synthesizing profen-like molecules, including this compound, typically rely on well-established reactions such as the functionalization of a pre-existing aromatic ring or the construction of the phenylpropanoic acid skeleton through carbon-carbon bond-forming reactions.

A conceptually straightforward approach to this compound would be the direct electrophilic bromination of a 2-(2-fluorophenyl)propanoic acid precursor. However, this route is complicated by the directing effects of the substituents on the aromatic ring. In electrophilic aromatic substitution, the fluorine atom is an activating, ortho- and para-directing group, while the alkyl group at position 1 is also ortho-, para-directing. Conversely, the carboxylic acid moiety is deactivating.

The desired product requires bromination at the C3 position, which is ortho to the fluorine atom but meta to the propanoic acid side chain. The combined directing effects make achieving high regioselectivity for the 3-bromo isomer challenging. Electrophilic bromination using reagents like molecular bromine (Br₂) with a Lewis acid catalyst, or N-Bromosuccinimide (NBS), would likely yield a mixture of isomers, including bromination at the C5 position (para to fluorine), which would be difficult to separate. nih.govacsgcipr.org The regiochemical outcome is often influenced by both steric hindrance and the electronic nature of the substituents. nih.govyoutube.com Due to these selectivity issues, routes that build the molecule from an already correctly substituted benzene (B151609) ring are generally preferred.

A more reliable and controllable conventional method involves the use of a Grignard reagent derived from a pre-halogenated benzene precursor. This strategy ensures the correct placement of the bromo and fluoro substituents from the outset. A plausible synthetic pathway begins with 1,3-dibromo-2-fluorobenzene (B170666), a commercially available starting material. chemscene.comcymitquimica.comsigmaaldrich.com

The synthesis can proceed via the following steps:

Selective Grignard Formation : 1,3-dibromo-2-fluorobenzene is reacted with one equivalent of magnesium metal. The difference in reactivity between the bromine atoms may allow for selective formation of the Grignard reagent, 3-bromo-2-fluorophenylmagnesium bromide.

Carboxylation : The formed Grignard reagent is then reacted with a suitable electrophile to introduce the propanoic acid side chain. One common method is carboxylation using solid carbon dioxide (dry ice) to form the corresponding benzoic acid, which would then require additional steps to be converted into the desired propanoic acid. patsnap.com A more direct alternative involves reacting the Grignard reagent with an electrophile that already contains the two-carbon acid fragment, such as a pyruvate (B1213749) derivative or ethyl 2-bromopropionate.

A representative reaction scheme using this approach is detailed in the table below.

StepReactantsReagentsProductDescription
11,3-Dibromo-2-fluorobenzeneMg, THF (anhydrous)3-Bromo-2-fluorophenylmagnesium bromideFormation of the Grignard reagent.
23-Bromo-2-fluorophenylmagnesium bromide1) Diethyl carbonate; 2) H₃O⁺Ethyl 3-bromo-2-fluorobenzoateReaction with the electrophile to form the benzoate (B1203000) ester.
3Ethyl 3-bromo-2-fluorobenzoate1) LiAlH₄; 2) H₂O(3-Bromo-2-fluorophenyl)methanolReduction of the ester to the corresponding benzyl (B1604629) alcohol. uni.lu
4(3-Bromo-2-fluorophenyl)methanolPBr₃ or SOCl₂ then NaBr3-Bromo-2-fluorobenzyl bromideConversion of the alcohol to the benzyl bromide. chemicalbook.comsigmaaldrich.com
53-Bromo-2-fluorobenzyl bromide1) Mg, Et₂O; 2) CO₂; 3) H₃O⁺(3-Bromo-2-fluorophenyl)acetic acidFormation of a new Grignard and carboxylation.
6(3-Bromo-2-fluorophenyl)acetic acid1) LDA, THF; 2) CH₃IThis compoundAlpha-methylation of the corresponding acetic acid.

Asymmetric Synthesis of Chiral this compound Enantiomers

Since the biological activity of many profen drugs resides in a single enantiomer, methods to produce enantiomerically pure this compound are critical. This can be achieved either by creating the chiral center selectively or by separating a racemic mixture.

Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control stereochemistry during C-C bond formation. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a reaction before being cleaved to yield the enantiomerically enriched product.

A common method involves the alkylation of a chiral enolate. For the synthesis of this compound, this would involve:

Attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to an acetic acid derivative to form a chiral amide.

Deprotonating the α-carbon with a strong base like lithium diisopropylamide (LDA) to form a conformationally rigid chiral enolate.

Alkylation of this enolate with an electrophile, such as 3-bromo-2-fluorobenzyl bromide . The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.

Removal of the chiral auxiliary via hydrolysis to reveal the chiral propanoic acid.

This methodology allows for the predictable synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate enantiomer of the chiral auxiliary.

Chiral Auxiliary TypeCommon ExamplesKey Feature
Oxazolidinones(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneForms a rigid enolate, providing excellent stereocontrol in alkylation reactions.
Pseudoephedrine(1R,2R)- or (1S,2S)-PseudoephedrineForms a chiral amide whose enolate is chelated to lithium, directing alkylation.
CamphorsultamOppolzer's sultamHighly crystalline derivative, often used for high diastereoselectivity.

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. Kinetic resolution is a widely used technique that relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

One effective method is enantioselective esterification . In this process, the racemic acid is reacted with an alcohol in the presence of a chiral catalyst. The catalyst preferentially accelerates the esterification of one enantiomer, leaving the other enantiomer largely unreacted as the carboxylic acid. The resulting ester and the unreacted acid, now enantiomerically enriched, can then be separated. For example, chiral acyl-transfer catalysts have been successfully used for the kinetic resolution of other 2-aryl-2-fluoropropanoic acids. Similarly, enzymatic resolution using lipases, which can selectively hydrolyze one enantiomer of a racemic ester, is another established industrial practice.

Advanced Synthetic Techniques and Process Optimization for this compound

Modern synthetic chemistry focuses on improving efficiency, safety, and sustainability. For the synthesis of this compound, advanced techniques can offer significant advantages over conventional methods.

One of the most promising advanced strategies is the palladium-catalyzed direct α-arylation of propanoic acid derivatives . nih.gov This method avoids the multi-step preparation of an organometallic reagent (like a Grignard reagent) and instead forms the crucial carbon-carbon bond directly. The reaction would couple an appropriate propanoic acid derivative (e.g., propanoic acid itself or its ester) with an aryl halide, such as 1,3-dibromo-2-fluorobenzene. nih.govresearchgate.net The development of catalytic asymmetric versions of this reaction is a key area of research, potentially allowing for the direct synthesis of a single enantiomer without the need for stoichiometric chiral auxiliaries. nih.goviupac.orgresearchgate.net

Process optimization for any of the described routes would focus on several key areas:

Catalyst Efficiency : Identifying catalysts (e.g., for Grignard formation, arylation, or resolution) with higher turnover numbers and selectivity to reduce catalyst loading and cost.

Flow Chemistry : For hazardous reactions, such as those involving highly reactive Grignard reagents or exothermic brominations, transitioning from batch processing to continuous flow chemistry can significantly improve safety, control, and scalability. acsgcipr.org

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Direct arylation methods generally offer better atom economy than classical routes that use protecting groups or auxiliaries. nih.gov

Continuous Flow Reactor Applications

Continuous flow chemistry represents a paradigm shift from conventional batch production, where reagents are mixed in a single vessel. In a flow reactor, chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages for the synthesis of complex molecules like this compound.

The synthesis of structurally related profens, such as Ibuprofen (B1674241) and Celecoxib, has been successfully demonstrated in continuous flow systems, highlighting the potential for this technology to be adapted for this compound. sci-hub.senih.govnih.gov Key benefits include superior heat and mass transfer, which allows for precise temperature control and the safe handling of highly exothermic or hazardous reactions. researchgate.net For instance, steps that might be problematic in large-scale batch reactors can be managed more effectively in the small, controlled environment of a flow system. researchgate.net

Table 1: Illustrative Parameters for a Continuous Flow Synthesis Step

ParameterValuePurpose
Reactor Volume 10 mLDefines the internal volume of the reactor coil where the reaction occurs.
Flow Rate 0.5 mL/minDetermines the speed at which the reagent solution passes through the reactor.
Residence Time 20 minThe duration the reaction mixture spends within the heated zone of the reactor. sci-hub.se
Temperature 120 °COptimized temperature to ensure a high conversion rate. sci-hub.se
Pressure 5 barMaintained to prevent boiling of the solvent and to ensure a stable flow.
Reagent Concentration 0.5 MMolar concentration of the starting materials in the solvent.
Solvent Toluene/Acetonitrile (B52724)Selected for its ability to dissolve reagents and its suitable boiling point.

The adoption of continuous flow technology can lead to a more streamlined and efficient production process, offering a greener and more cost-effective alternative to traditional batch synthesis. researchgate.net

Automated Synthesis Systems

Automated synthesis platforms integrate robotics and software control to perform multi-step chemical syntheses with minimal human intervention. These systems are particularly valuable for the rapid optimization of reaction conditions and for the synthesis of libraries of related compounds. The development of an automated synthesis protocol for this compound would enable the efficient exploration of various synthetic routes and the identification of optimal process parameters.

Modern automated synthesizers can perform a sequence of operations, including reagent dispensing, reaction, work-up, and purification. chemrxiv.org For the synthesis of this compound, an automated system could be programmed to execute a multi-step sequence, such as a cross-coupling reaction followed by a carbonylation and subsequent hydrolysis, all within a closed and controlled environment.

A significant advantage of automated systems is the ability to rapidly screen different catalysts, solvents, and temperature profiles to maximize the yield and purity of the final product. chemrxiv.org This iterative process of synthesis and analysis, which can be time-consuming and labor-intensive when performed manually, is greatly accelerated through automation. chemrxiv.org

Table 2: Example of an Automated Iterative Synthesis Cycle

StepOperationDurationOutcome
1. Reagent Addition Automated dispensing of starting materials and catalyst into the reaction vessel.2 minPrecise stoichiometry is achieved.
2. Reaction The reaction mixture is heated and stirred under an inert atmosphere.60 minFormation of the desired intermediate.
3. Quenching & Work-up Addition of a quenching agent and subsequent liquid-liquid extraction.15 minThe crude product is isolated from the reaction mixture.
4. Purification Automated flash chromatography is performed on the crude product.30 minThe pure intermediate is obtained. chemrxiv.org
5. Analysis An integrated analytical technique (e.g., UPLC-MS) analyzes the purity of the product.5 minData is used to inform the next iteration of the synthesis.

The integration of automated synthesis with machine learning algorithms further enhances the power of these systems, enabling predictive optimization of reaction conditions and accelerating the discovery of novel and efficient synthetic pathways. chemrxiv.org

Chemical Reactivity and Strategic Derivatization of 2 3 Bromo 2 Fluorophenyl Propanoic Acid

Halogen-Mediated Substitution Reactions on the Aromatic Ring System

The aromatic ring of 2-(3-bromo-2-fluorophenyl)propanoic acid is substituted with a fluorine atom at the 2-position and a bromine atom at the 3-position. These substituents influence the regioselectivity of further electrophilic aromatic substitution reactions. The fluorine atom is a moderately deactivating, ortho-, para-directing group, while the bromine atom is also deactivating and ortho-, para-directing. The positions open for substitution are C4, C5, and C6. The combined directing effects of the existing halogens and the propanoic acid group (a deactivating, meta-directing group) will dictate the position of any new substituent.

While specific halogenation studies on this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from general principles of electrophilic aromatic substitution. Further bromination or chlorination would likely occur at the C5 position, which is para to the fluorine and ortho to the bromine, and less sterically hindered than the C1 position. The reaction would typically require a Lewis acid catalyst due to the deactivated nature of the ring.

Oxidative Transformations of the Propanoic Acid Moiety

The propanoic acid side chain is susceptible to oxidative transformations. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize alkyl side chains on an aromatic ring. unizin.orglibretexts.org The reaction typically occurs at the benzylic position, the carbon atom directly attached to the aromatic ring. unizin.orglibretexts.org For this compound, this would be the carbon bearing the carboxyl group.

Under harsh oxidative conditions, the propanoic acid side chain can be cleaved, leading to the formation of a benzoic acid derivative, specifically 3-bromo-2-fluorobenzoic acid. This process involves the breaking of the carbon-carbon bond between the alpha and beta carbons of the propanoic acid chain. unizin.org More controlled oxidation could potentially lead to the formation of an α-hydroxy acid or an α-keto acid, depending on the reagents and reaction conditions employed. Radical oxidation processes can lead to a variety of ring-cleavage products and low molecular weight oxygenated compounds. nih.gov

Synthesis of Diverse Analogues and Conjugates of this compound

The carboxylic acid group is a key handle for the derivatization of this compound, enabling the synthesis of a wide array of analogues and conjugates.

A common derivatization pathway for carboxylic acids is the formation of hydrazide-hydrazones. mdpi.com This two-step synthesis significantly enhances the molecular diversity.

First, the carboxylic acid is converted to its corresponding methyl or ethyl ester. This is typically achieved through Fischer esterification, reacting the acid with an alcohol (methanol or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). nih.gov The hydrazine undergoes a nucleophilic acyl substitution reaction with the ester to form the corresponding carbohydrazide, also known as a hydrazide. nih.govorganic-chemistry.org

Finally, the synthesized hydrazide is condensed with a variety of aldehydes or ketones. nih.gov This reaction, usually carried out in a protic solvent like ethanol (B145695) with an acid catalyst, forms the final hydrazide-hydrazone derivatives. mdpi.comresearchgate.net These derivatives are characterized by the R2C=N-NH-C(=O)- linkage.

StepReactionReagentsProduct
1EsterificationMethanol (B129727)/Ethanol, H₂SO₄Methyl/Ethyl 2-(3-bromo-2-fluorophenyl)propanoate
2HydrazinolysisHydrazine hydrate2-(3-bromo-2-fluorophenyl)propanehydrazide
3CondensationAldehydes/Ketones, Acetic acid2-(3-bromo-2-fluorophenyl)propanehydrazide-hydrazones

This interactive table summarizes the general synthetic route to hydrazide-hydrazone derivatives.

The scaffold of this compound can be used to construct various heterocyclic systems.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring. chemicalbook.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. rsc.org To synthesize a thiazole derivative from this compound, the propanoic acid could first be converted to its acid chloride, followed by a reaction to form an α-diazoketone. Treatment with HBr would then yield the α-bromoketone. Reaction of this intermediate with a thioamide, such as thiourea, would lead to the formation of a 2-aminothiazole (B372263) derivative. mdpi.comorganic-chemistry.org

Indole (B1671886) Derivatives: The Fischer indole synthesis is a widely used method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org To incorporate an indole moiety, the propanoic acid could be transformed into a suitable ketone. For instance, conversion to the acid chloride followed by a Friedel-Crafts acylation with a suitable aromatic compound would yield a ketone. This ketone could then be reacted with a substituted phenylhydrazine (B124118) in the presence of a Brønsted or Lewis acid catalyst to form the corresponding indole derivative. wikipedia.orgjk-sci.comorganic-chemistry.org

Pyridazinone Derivatives: Pyridazinone rings are often synthesized by the reaction of a γ-ketoacid with hydrazine. To access a pyridazinone derivative, the propanoic acid side chain of this compound would need to be extended. This could be achieved through an Arndt-Eistert homologation to form the corresponding butanoic acid derivative, followed by a Friedel-Crafts acylation to introduce a keto group at the γ-position. Cyclization of the resulting γ-ketoacid with hydrazine hydrate would then yield the desired pyridazinone derivative.

Morpholine (B109124) Derivatives: Morpholine is a six-membered heterocycle containing both an amine and an ether functional group. e3s-conferences.org It can be incorporated by nucleophilic substitution. jocpr.comnih.gov The propanoic acid can be converted to its corresponding α-bromo ester via bromination of the acid followed by esterification. This α-bromo ester can then undergo a nucleophilic substitution reaction with morpholine to yield the 2-(morpholin-4-yl)propanoate derivative. researchgate.netnih.gov

HeterocycleKey Synthetic StrategyStarting Material Transformation
ThiazoleHantzsch SynthesisPropanoic acid → α-bromoketone
IndoleFischer SynthesisPropanoic acid → Ketone
Pyridazinoneγ-Ketoacid CyclizationPropanoic acid → γ-ketoacid
MorpholineNucleophilic SubstitutionPropanoic acid → α-bromo ester

This interactive table outlines the general strategies for incorporating various heterocyclic rings.

The bromine atom on the aromatic ring of this compound is a key functional group for the construction of biaryl systems and other complex scaffolds through metal-catalyzed cross-coupling reactions. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide, catalyzed by a palladium complex. ugr.esmdpi.com this compound can be coupled with a wide range of arylboronic acids or their esters in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (like Na2CO3 or CsF) to yield 2-(3'-substituted-2-fluoro-[1,1'-biphenyl]-3-yl)propanoic acids. researchgate.netresearchgate.net This reaction is highly tolerant of various functional groups.

Stille Coupling: The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. nih.govacs.orgyoutube.com The bromo-substituted starting material can react with various organostannanes (e.g., aryltributylstannanes) in the presence of a palladium catalyst to form the corresponding biaryl compound. nih.gov The Stille reaction is known for its mild conditions and tolerance of a broad range of functional groups. youtube.com

These cross-coupling reactions significantly expand the structural diversity of derivatives that can be accessed from this compound, allowing for the synthesis of complex molecules with tailored electronic and steric properties. nih.govnih.govmdpi.com

Coupling ReactionKey ReactantsCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acid/esterPalladium catalyst, BaseBiaryl
StilleOrganostannanePalladium catalystBiaryl

This interactive table summarizes key cross-coupling reactions for biaryl synthesis.

Advanced Analytical Characterization of 2 3 Bromo 2 Fluorophenyl Propanoic Acid and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(3-Bromo-2-fluorophenyl)propanoic acid. Each method provides unique information about the compound's functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra provides detailed information on the chemical environment, connectivity, and relative number of atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the acidic proton of the carboxylic acid group.

Aromatic Region: The three protons on the substituted phenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and fluoro substituents.

Methine Proton (-CH): The proton on the chiral carbon, adjacent to the carboxylic acid and the aromatic ring, is expected to resonate as a quartet (due to coupling with the three methyl protons) at approximately δ 3.7-4.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet (due to coupling with the single methine proton) at approximately δ 1.5-1.9 ppm. chemicalbook.com

Carboxylic Acid Proton (-COOH): The acidic proton typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, and its position can be concentration-dependent. docbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield, typically in the range of δ 170-180 ppm. docbrown.info

Aromatic Carbons: The six carbons of the phenyl ring will produce six distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly bonded to the electronegative fluorine and bromine atoms will show characteristic chemical shifts; the C-F signal will also exhibit coupling (¹JCF).

Methine Carbon (-CH): The chiral methine carbon is expected to have a chemical shift in the range of δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically appearing around δ 15-25 ppm. docbrown.info

For related simple molecules like 3-bromopropanoic acid, the carboxyl carbon appears around 175 ppm, the methylene (B1212753) carbon adjacent to the carboxyl group at ~38 ppm, and the methylene carbon bonded to bromine at ~27 ppm. chemicalbook.comresearchgate.net These values serve as a reference for estimating the shifts in the more complex target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is generated based on typical chemical shift ranges for similar functional groups and structures.

Group ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-COOH >10.0 broad singlet 170-180
Aromatic C-H 7.0-8.0 multiplet 110-140
C-Br (Aromatic) - - 115-125
C-F (Aromatic) - - 155-165 (doublet)
-CH(COOH) 3.7-4.5 quartet 40-50

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

Molecular Ion Peak ([M]⁺): In electron ionization (EI) mass spectrometry, the molecule will lose an electron to form the molecular ion. The monoisotopic mass of C₉H₈BrFO₂ is approximately 245.969 g/mol . uni.lu Due to the presence of bromine, the molecular ion will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electron Ionization (HREI-MS) or Electrospray Ionization (ESI-MS) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) can determine the mass with high accuracy, allowing for the unambiguous confirmation of the elemental formula (C₉H₈BrFO₂). uni.lu

Fragmentation Pattern: Common fragmentation pathways for arylpropionic acids include the loss of the carboxyl group (a loss of 45 Da, [M-COOH]⁺) and subsequent fragmentations of the aromatic ring. The presence of the bromine atom provides a distinct isotopic signature in the fragment ions containing it. nih.govdocbrown.info ESI-MS analysis in negative ion mode would prominently show the deprotonated molecule, [M-H]⁻, at m/z 244.96. uni.lu

Table 2: Predicted m/z Values for Key Ions of this compound in Mass Spectrometry

Ion Formula Predicted m/z (for ⁷⁹Br) Technique
[M+H]⁺ [C₉H₉BrFO₂]⁺ 246.976 ESI-MS
[M+Na]⁺ [C₉H₈BrFO₂Na]⁺ 268.958 ESI-MS
[M-H]⁻ [C₉H₇BrFO₂]⁻ 244.962 ESI-MS
[M]⁺ [C₉H₈BrFO₂]⁺ 245.969 EI-MS

Vibrational spectroscopy provides critical information about the functional groups present in the molecule.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.infospectrabase.com Other significant peaks include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl part (2850-2975 cm⁻¹), C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹), and C-O stretching and O-H bending vibrations (1210-1320 cm⁻¹ and 920-950 cm⁻¹). The C-F and C-Br stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give rise to strong Raman signals. The C=O stretch is also Raman active. It is particularly useful for studying samples in aqueous solutions, where the broad O-H absorption in IR can obscure other signals. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) (FT-IR)
O-H (Carboxylic Acid) Stretching (H-bonded) 2500-3300 (broad)
C-H (Aromatic) Stretching 3000-3100
C-H (Alkyl) Stretching 2850-2975
C=O (Carbonyl) Stretching 1700-1725 (strong)
C=C (Aromatic) Stretching 1450-1600
C-O Stretching 1210-1320
C-F Stretching 1100-1200

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the carboxylic acid group and the halogen substituents influences the position and intensity of the absorption bands. Typically, substituted benzenes exhibit two main absorption bands: the E2-band (between 200-230 nm) and the B-band (a weaker, structured band between 250-280 nm). The exact λₘₐₓ values would need to be determined experimentally, but they are expected to fall within these ranges, characteristic of a substituted aromatic system.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and, crucially, for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for enantiomeric separation.

Purity Assessment: Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is used to determine the chemical purity of the compound. The compound's purity is assessed by integrating the peak area of the analyte relative to the total area of all observed peaks in the chromatogram.

Chiral HPLC: Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely and successfully used for the separation of arylpropionic acid enantiomers. nih.govnih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or polar organic mode, significantly affects the separation efficiency (resolution). nih.gov The development of a robust chiral HPLC method is critical for controlling the stereochemical purity of the final product.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. For carboxylic acids such as this compound, direct analysis by GC can be challenging due to their low volatility and potential for thermal degradation in the injector or on the column. To overcome these limitations, derivatization is a common and often necessary sample preparation step. The carboxylic acid group is typically converted into a more volatile ester, for instance, a methyl ester or a pentafluorobenzyl (PFB) ester. nih.gov This process, known as esterification, reduces the polarity of the analyte and enhances its thermal stability, leading to improved chromatographic peak shape and sensitivity. For example, the derivatization of short-chain fatty acids using pentafluorobenzyl bromide (PFBBr) has been shown to be effective for GC-MS analysis. nih.gov

The choice of GC column is critical for achieving adequate separation. For separating isomers of related compounds like fluorophenylacetic acids, specialized columns, including size-exclusion or chiral capillary GC columns, may be required. chromforum.org A common approach involves using a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), or a more polar column, like a DB-225ms, depending on the specific separation requirements. nih.gov In some cases, coupling columns in tandem can provide enhanced resolution. nih.gov

Table 1: Predicted GC/MS Collision Cross Section (CCS) Data for this compound Adducts. uni.lu
Adductm/z (mass/charge ratio)Predicted CCS (Ų)
[M+H]⁺246.97646143.8
[M-H]⁻244.96190147.9
[M+Na]⁺268.95840155.3
[M]⁺245.96863160.9
[M+NH₄]⁺264.00300164.2

The analysis would involve monitoring for these specific m/z values. The molecular ion peak would be expected around m/z 246/248 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would further include losses of the carboxyl group, the fluorine atom, and the bromine atom, providing definitive structural information.

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for separating components of a mixture and assessing compound purity. For the analysis of this compound, a polar stationary phase like silica (B1680970) gel pre-coated on a glass or aluminum plate would be suitable. nih.gov The mobile phase, or eluent, would typically be a mixture of a non-polar solvent and a more polar solvent. A common system for acidic compounds is a combination of n-hexane and ethyl acetate (B1210297), with a small amount of an acid, such as formic or acetic acid, added to the mobile phase. researchgate.net The acid suppresses the ionization of the analyte's carboxylic acid group, resulting in a less polar species that migrates further up the plate, leading to more compact spots and better separation.

After developing the plate, the separated compounds are visualized. Since this compound contains a phenyl ring, it is chromophoric and can be readily detected under UV light at 254 nm. The position of the spot is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An Rf value of 0.6 was observed for a different compound using an n-hexane:ethyl acetate (3:2) mobile phase. researchgate.net The Rf value is characteristic for a specific compound in a given TLC system and can be used for identification by comparison with a standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification and confirmation of compounds in complex matrices. nih.gov It is the method of choice for non-volatile compounds like this compound that are not amenable to direct GC analysis. nih.gov

The typical LC setup would involve a reverse-phase column, such as a C18 column, where the stationary phase is non-polar. nih.gov The mobile phase would consist of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier like formic acid to control the ionization state of the analyte. The analyte is separated based on its hydrophobicity before entering the mass spectrometer.

The mass spectrometer is most commonly operated with an electrospray ionization (ESI) source in negative ion mode for carboxylic acids. nih.gov In this mode, the analyte is deprotonated to form the [M-H]⁻ ion. For this compound, this would correspond to an m/z of approximately 244.96. uni.lu The high specificity of LC-MS/MS is achieved by using tandem mass spectrometry (MS/MS). The [M-H]⁻ precursor ion is isolated, fragmented, and the resulting product ions are detected, creating a unique fragmentation pattern for unequivocal identification.

Table 2: Predicted m/z for this compound Adducts in LC-MS. uni.lu
Adduct TypeAdduct Formulam/z (mass/charge ratio)
Negative Ion Mode[M-H]⁻244.96190
Negative Ion Mode[M+HCOO]⁻290.96738
Negative Ion Mode[M+CH₃COO]⁻304.98303
Positive Ion Mode[M+H]⁺246.97646
Positive Ion Mode[M+Na]⁺268.95840

X-ray Diffraction for Solid-State Structural Elucidation

For this compound, obtaining a single crystal suitable for X-ray analysis would be the first step. The analysis would provide the exact spatial arrangement of the bromo and fluoro substituents on the phenyl ring relative to the propanoic acid side chain. A key structural feature anticipated for this compound in the solid state is the formation of hydrogen-bonded dimers. Carboxylic acids frequently crystallize as centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of strong O—H···O hydrogen bonds. researchgate.netresearchgate.net This interaction significantly influences the physical properties of the material, such as its melting point and solubility.

The crystallographic analysis would yield a set of data defining the crystal structure. While experimental data for this compound is not published, data from structurally similar molecules like 2,3-dibromo-3-phenylpropionic acid and 3-[3-(2-fluorobenzoyl)thioureido]propionic acid allows for an illustration of the expected results. researchgate.netresearchgate.net

Table 3: Illustrative Crystal Data Parameters Expected from X-ray Diffraction Analysis.
ParameterExample ValueReference/Source
Crystal systemMonoclinicBased on related structures researchgate.net
Space groupP2₁/cBased on related structures researchgate.net
a (Å)~7.0 - 12.0Based on related structures researchgate.netresearchgate.net
b (Å)~9.0 - 11.5Based on related structures researchgate.netresearchgate.net
c (Å)~9.5 - 29.5Based on related structures researchgate.netresearchgate.net
β (°)~108Based on related structures researchgate.net
Volume (ų)~1200 - 2000Based on related structures researchgate.netresearchgate.net
Z (Molecules/unit cell)4Based on related structures researchgate.net

The refinement of the crystal structure would confirm the intramolecular geometry and the intermolecular packing, providing unequivocal proof of the compound's constitution and solid-state conformation.

Computational and Theoretical Investigations of 2 3 Bromo 2 Fluorophenyl Propanoic Acid

Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. To date, no specific DFT studies on 2-(3-bromo-2-fluorophenyl)propanoic acid have been identified in the scientific literature. Such studies would be invaluable for a comprehensive understanding of the molecule.

Geometry Optimization and Vibrational Frequency Analysis

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. This analysis would reveal how the steric and electronic effects of the bromine and fluorine atoms on the phenyl ring influence the orientation of the propanoic acid side chain.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum but also predicts the molecule's infrared (IR) and Raman spectra. This theoretical data could then be compared with experimental spectroscopic measurements to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-Br Data not available
Bond Length C-F Data not available
Bond Length C=O Data not available
Bond Angle C-C-Br Data not available
Bond Angle C-C-F Data not available
Dihedral Angle C-C-C-C (ring) Data not available

This table is for illustrative purposes only, as no published data exists.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

A HOMO-LUMO analysis of this compound would map the distribution of these frontier orbitals across the molecule. This would highlight the regions most susceptible to electrophilic and nucleophilic attack, providing insights into its potential reaction mechanisms.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only, as no published data exists.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an MEP map would clearly show the electronegative character of the oxygen and fluorine atoms and the potential electrophilic sites on the molecule. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to its behavior in a biological system.

Predicted NMR Chemical Shifts and Spectroscopic Correlation

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are highly valuable for the structural elucidation of new compounds. By comparing the predicted NMR spectrum with an experimentally obtained one, chemists can confirm the structure of this compound. Currently, no such predictive analysis for this specific molecule has been reported.

In Silico Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Interaction Modeling

While molecular docking studies have been performed on related propanoic acid derivatives nih.govresearchgate.netscilit.com, there is no available research that specifically models the interaction of this compound with any protein target. Such studies would be highly informative. For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), it would be of interest to dock this compound into the active sites of cyclooxygenase (COX) enzymes to predict its potential binding affinity and mode of interaction. These simulations would identify key amino acid residues involved in binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). The presence of the bromine atom makes the possibility of halogen bonding a particularly interesting aspect to investigate.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target (Illustrative)

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Not available Data not available Data not available

This table is for illustrative purposes only, as no published data exists.

Prediction of Receptor Binding Sites

The prediction of how a small molecule like this compound interacts with biological macromolecules is a cornerstone of computational drug discovery. While specific receptor binding studies for this exact compound are not extensively published, its structural motifs—a phenylpropionic acid core with halogen substituents—are common in pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Computational techniques, primarily molecular docking, are employed to predict the preferred binding orientation of this ligand within a protein's active site.

These simulations would model the ligand's conformational flexibility and score potential binding poses based on the intermolecular interactions formed. For this compound, key interactions would be predicted to involve:

The Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor and is likely to form ionic and hydrogen bonds with charged or polar amino acid residues (e.g., Arginine, Lysine, Serine) in a receptor active site.

The Phenyl Ring: The aromatic ring can engage in hydrophobic interactions, fitting into non-polar pockets of the receptor.

Halogen Atoms (Bromine and Fluorine): The bromine and fluorine substituents are critical for modulating binding affinity and selectivity. nih.gov They enhance the molecule's ability to interact with hydrophobic pockets. nih.gov Furthermore, the bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly improve binding efficacy and selectivity. nih.govnih.gov

Computational docking algorithms would screen a library of known protein targets (e.g., cyclooxygenase enzymes for NSAID-like compounds) to identify which receptors are most likely to bind the molecule and to predict the specific amino acid residues involved in the interaction.

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that correlates the structural features of a molecule with its biological activity. collaborativedrug.comresearchgate.net For a series of analogues based on this compound, computational SAR methods like Quantitative Structure-Activity Relationship (QSAR) modeling would be employed to build a mathematical model that predicts biological activity. creative-proteomics.comnih.gov

The QSAR modeling process involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical and structural properties of the molecules are calculated. nih.gov For analogues of this compound, these would include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the observed activity. creative-proteomics.comnih.gov For instance, a study on pyrrolo[1,2-a] Current time information in Pasuruan, ID.nih.govresearchgate.nettriazino[2,3-c]quinazolines found that anti-inflammatory activity was dependent on descriptors related to atomic charges, electronegativity, and the presence of specific functional groups. zsmu.edu.ua

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external data sets to ensure its reliability. creative-proteomics.comzsmu.edu.ua

From a validated SAR model, a pharmacophore can be developed. A pharmacophore is an abstract 3D representation of the essential molecular features required for biological activity. iaea.orgresearchgate.net For this compound and its active analogues, a pharmacophore model would likely include features such as a hydrogen bond acceptor/donor (from the carboxyl group), a hydrophobic/aromatic region (the phenyl ring), and a halogen bond donor site (the bromine atom). zsmu.edu.ua This model serves as a 3D query to screen virtual compound libraries for new, structurally diverse molecules with a high probability of possessing the desired biological activity. iaea.org

Analysis of Non-covalent Interactions and Halogen Bonding in Analogues

The biological activity of this compound and its analogues is governed by a network of non-covalent interactions within a protein binding site. nih.gov Computational analysis is crucial for dissecting these forces, which include hydrogen bonds, hydrophobic interactions, and, notably, halogen bonds.

Halogen bonding (XB) is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain. researchgate.netmdpi.com The strength of this interaction is tunable; substituting the aromatic ring with electron-withdrawing groups, like the fluorine atom in this compound, can enhance the positive electrostatic potential (known as a σ-hole) on the bromine atom, making the halogen bond stronger. researchgate.net Studies have shown that these interactions can be pivotal for ligand affinity and selectivity. nih.gov Computational modeling can predict the geometry and energy of these bonds, typically with the C-Br···O/N angle being close to 180°. acs.org In protein-ligand complexes, bromine is a well-established halogen bond donor. nih.gov

The fluorine atom, while generally a poor halogen bond donor, contributes significantly to the molecule's electronic properties and can form favorable interactions with protein environments. nih.govacs.org Hirshfeld surface analysis and Density Functional Theory (DFT) are computational methods used to quantify the contributions of these different intermolecular contacts, providing a detailed picture of the forces stabilizing the ligand-receptor complex. mdpi.com

Theoretical Prediction of Reactivity Descriptors and Physiochemical Parameters

Computational chemistry provides powerful tools for predicting key physicochemical and reactivity parameters for molecules like this compound, often before they are synthesized. These predictions are vital for assessing a compound's drug-like properties.

Physicochemical Parameters (LogP and pKa):

LogP: The logarithm of the octanol-water partition coefficient, LogP, is a measure of a molecule's lipophilicity. It is a critical determinant of pharmacokinetic properties. For this compound, LogP can be estimated using computational models. Machine learning and fragment-based approaches are common, with recent studies focusing on improving predictions for halogen-containing compounds. researchgate.netchemrxiv.org

pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. nih.gov The carboxylic acid moiety of the title compound is acidic. Quantum mechanical methods, particularly Density Functional Theory (DFT) combined with continuum solvation models (like SMD or PCM), are used to calculate the free energy change of deprotonation in solution, from which the pKa can be derived. nih.govmdpi.com The accuracy of these predictions can be high, especially when using advanced schemes like the adiabatic approach. nih.gov

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nethakon-art.commdpi.com These calculations help predict how the molecule will behave in chemical reactions and biological interactions. researchgate.netnih.gov

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap suggests higher reactivity and charge transfer potential. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The tendency to attract electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons. hakon-art.comscielo.org.mx

These parameters are calculated using DFT methods (e.g., B3LYP functional with a suitable basis set) and provide a theoretical foundation for understanding the molecule's stability and interaction potential. researchgate.nethakon-art.commdpi.com

Table 1: Predicted and Theoretical Parameters for this compound This table presents values predicted by computational methods. Experimental values may vary.

View Data
ParameterPredicted Value/MethodologySignificance
Physicochemical Properties
XlogP32.7Indicates moderate lipophilicity, relevant for membrane permeability and distribution. nih.gov
pKaPredicted using DFT (e.g., B3LYP/6-311++G(d,p)) with a solvation model. mdpi.com The carboxylic acid group ensures acidic character.Determines the charge state at physiological pH, affecting solubility and receptor binding. nih.govmdpi.com
Reactivity Descriptors
HOMO-LUMO Gap (ΔE)Calculated via DFT. A lower value indicates higher reactivity. researchgate.netRelates to molecular stability and the ease of electronic excitation.
Chemical Hardness (η)Calculated from HOMO and LUMO energies. hakon-art.comIndicates resistance to deformation of the electron cloud.
Electrophilicity Index (ω)Calculated from ionization potential and electron affinity. scielo.org.mxQuantifies the molecule's capacity to act as an electrophile (electron acceptor).

Table 2: Mentioned Compounds

Based on a comprehensive review of available scientific literature, there is currently no published research data detailing the specific biological and pharmacological applications of the chemical compound This compound for the activities outlined in the request.

Searches for in vitro studies on this specific compound's potential to inhibit Urease, Aldose Reductase, Hepatitis B Virus Capsid Assembly, or Enoyl-Acyl Carrier Protein Reductase (InhA) did not yield any relevant results. Similarly, no research was found concerning its activity or binding modulation on the Orexin-2 receptor.

Chemical databases confirm the existence of the molecule, but research into its biological effects as specified is not present in the public domain. uni.lu Therefore, an article on the requested topics cannot be generated with scientific accuracy at this time.

Table of Mentioned Compounds

Biological and Pharmacological Research Applications of 2 3 Bromo 2 Fluorophenyl Propanoic Acid in Research Models

Investigations into Receptor Binding and Modulation in Cellular Systems

Serotonin (B10506) Receptor Agonism/Antagonism (e.g., 5-HT6 receptor)

Currently, there is a lack of specific published research detailing the direct interaction of 2-(3-bromo-2-fluorophenyl)propanoic acid with serotonin receptors, including the 5-HT6 subtype. The investigation of compounds for activity at serotonin receptors is a critical area of research for neurological and psychiatric disorders. For instance, studies have explored dual 5-HT3/5-HT6 receptor antagonists for their potential antipsychotic properties. nih.gov One such compound, FPPQ, which contains a (3-fluorophenyl) moiety, has been shown to reverse phencyclidine-induced disruptions of brain oscillatory activity in rat models, an effect linked to the simultaneous blockade of both 5-HT3 and 5-HT6 receptors. nih.gov However, FPPQ is structurally distinct from this compound, and any potential activity of the latter on serotonin receptors remains to be determined through future research.

Modulation of Cellular Pathways and Biological Processes

The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical process for proper chromosome segregation during mitosis and represents an attractive target in cancer therapy. nih.govscielo.br Small molecule inhibitors designed to disrupt this interaction have been developed and studied. These inhibitors can bind directly to Hec1, preventing its phosphorylation by Nek2. nih.gov This disruption leads to a cascade of events, including the proteasome-mediated degradation of Nek2, which ultimately results in mitotic catastrophe and cancer cell death. nih.govresearchgate.net

A class of compounds known as INH (Inhibitor for Nek2 and Hec1 binding) derivatives have demonstrated potent activity in this area. nih.gov For example, the derivative INH154 was found to be a highly potent inhibitor of tumor cell growth, with IC50 values in the nanomolar range for HeLa and MDA-MB-468 cancer cells. nih.govmedchemexpress.com In preclinical models, treatment with INH derivatives significantly suppressed tumor growth without causing obvious toxicity in mice. nih.govresearchgate.net While these INH compounds are potent Hec1/Nek2 inhibitors, they are structurally different from this compound. Research has not yet established whether this compound or its close derivatives can similarly affect the Hec1/Nek2 mitotic pathway.

Table 1: Research Findings on Selected Hec1/Nek2 Pathway Inhibitors

Compound Mechanism of Action Observed Effect in Research Models Cell Lines Studied IC50 Values
INH154 Binds to Hec1, disrupting the Hec1/Nek2 interaction and triggering Nek2 degradation. nih.govnih.gov Suppresses tumor cell growth; reduces Nek2 levels and Hec1 phosphorylation. nih.govmedchemexpress.com HeLa, MDA-MB-468, leukemia, osteosarcoma, glioblastoma. nih.govmedchemexpress.com 0.20 µM (HeLa), 0.12 µM (MDA-MB-468). medchemexpress.com
INH1 Directly binds to Hec1, disrupting the Hec1/Nek2 interaction. scielo.br Induces mitotic defects and cell death; suppresses proliferation. scielo.br A549, HeLa. scielo.br 56 µM for both A549 and HeLa. scielo.br

| NBI-961 | A direct, potent, and selective inhibitor of Nek2 kinase activity. nih.gov | Reduces cell viability and induces G2/mitosis arrest and apoptosis in lymphoma cells. nih.gov | SUDHL5 (DLBCL), primary lymphoma cells. nih.gov | Not specified. |

Cancer cells frequently reprogram their metabolic pathways to sustain rapid growth and proliferation. frontiersin.org Glutamine and lipid metabolism are two central pathways that are often dysregulated. Glutamine serves as a key source of carbon for the tricarboxylic acid (TCA) cycle and nitrogen for the synthesis of nucleotides and other amino acids. frontiersin.orgmdpi.com Similarly, altered lipid metabolism provides cancer cells with essential building blocks for membranes and energy through β-oxidation. researchgate.net In some cancer types, such as basal-like breast cancer, cells can become "addicted" to glutamine, and this addiction is linked to the promotion of fatty acid synthesis. mdpi.com

The 2-arylpropionic acid derivatives (profens) represent a class of compounds that can interfere with lipid metabolism. nih.gov Some members of this group undergo a metabolic process involving coenzyme A, which can result in the inhibition of fatty acid β-oxidation. nih.gov This interference with a crucial energy and biosynthesis pathway could contribute to the observed anticancer effects of this class of molecules. The specific impact of this compound on these metabolic pathways has not been explicitly detailed in published studies.

Mitochondrial sirtuins—SIRT3, SIRT4, and SIRT5—are critical regulators of metabolic homeostasis and cellular stress responses, making them important targets in various diseases, including cancer. miami.edunih.gov These NAD+-dependent enzymes modulate the function of numerous mitochondrial proteins. nih.gov Their roles can be either tumor-suppressive or oncogenic, depending on the specific sirtuin and the cancer context. nih.govresearchgate.net

SIRT3 is a primary mitochondrial deacetylase that promotes energy production by activating enzymes involved in the TCA cycle, fatty acid oxidation, and oxidative phosphorylation. nih.govnih.gov

SIRT4 possesses ADP-ribosyltransferase activity and is known to regulate amino acid and lipid metabolism. nih.govresearchgate.net It often acts as a tumor suppressor by inhibiting glutamine metabolism. nih.gov

SIRT5 exhibits demalonylase, desuccinylase, and deglutarylase activity. nih.gov It plays a role in the urea (B33335) cycle and fatty acid oxidation, and its impact on cancer can be either promoting or suppressive. nih.govresearchgate.net

While developing specific activators and inhibitors for mitochondrial sirtuins is an active area of research, with compounds like 1,4-dihydropyridine (B1200194) derivatives being identified as SIRT3/SIRT5 activators, there is no available research linking this compound directly to the modulation of SIRT3, SIRT4, or SIRT5. researchgate.net

Table 2: Functions of Mitochondrial Sirtuins in Disease Models

Sirtuin Primary Catalytic Activity Key Regulated Pathways Role in Cancer Models
SIRT3 Deacetylase. nih.gov Fatty acid oxidation, TCA cycle, Oxidative phosphorylation. nih.govnih.gov Can be tumor-suppressive or oncogenic depending on context. nih.gov
SIRT4 ADP-ribosyltransferase, Deacetylase. nih.govnih.gov Glutamine metabolism, Amino acid metabolism, Lipid metabolism. nih.govnih.gov Primarily viewed as a tumor suppressor. nih.gov

| SIRT5 | Desuccinylase, Demalonylase, Deglutarylase. nih.gov | Urea cycle, Fatty acid oxidation, Redox equilibrium. nih.govresearchgate.net | Can be tumor-suppressive or oncogenic depending on context. nih.gov |

Explorations of Antimicrobial and Anticarcinogenic Potential in Preclinical Models

The anticarcinogenic potential of the broader class of 2-arylpropionic acid derivatives is an area of significant research interest. nih.gov These compounds, which include many common non-steroidal anti-inflammatory drugs (NSAIDs), have been shown to possess antiproliferative activities against various types of cancer cells. nih.gov The mechanisms underlying these effects are diverse and may extend beyond their classical anti-inflammatory targets. This known anticancer activity for the general class suggests that derivatives like this compound could be promising lead compounds for the development of novel anticancer agents. nih.gov However, specific studies detailing the anticarcinogenic activity of this compound in preclinical models are not widely available.

Furthermore, there is a lack of published data regarding the specific antimicrobial properties of this compound.

Table of Compounds Mentioned

Compound Name
This compound
FPPQ (1-[(3-fluorophenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline dihydrochloride)
INH154
INH1
NBI-961
Hec1 (Highly Expressed in Cancer 1)
Nek2 (NIMA-related kinase 2)
SIRT3 (Sirtuin 3)
SIRT4 (Sirtuin 4)

Patent Landscape and Intellectual Property in 2 3 Bromo 2 Fluorophenyl Propanoic Acid Chemistry

Analysis of Synthetic Process Patents

The synthetic pathways described in such patents often commence with a corresponding arylacetonitrile or arylacetic acid ester. A crucial step involves the fluorination of the α-carbon, which can be achieved using various electrophilic fluorinating agents. Subsequent hydrolysis of the nitrile or ester group then yields the desired 2-aryl-2-fluoropropanoic acid.

A representative, though not specific to the bromo- and fluoro-substituted title compound, synthetic approach found in the broader patent landscape for similar molecules might involve the following conceptual steps:

StepDescriptionKey Reagents and Conditions
1. Starting Material A substituted phenylacetic acid ester, such as methyl 2-(3-bromo-2-fluorophenyl)acetate.Not explicitly detailed for this specific compound in available patents.
2. α-Fluorination Introduction of a fluorine atom at the carbon adjacent to the phenyl ring and the ester group.Electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide).
3. Hydrolysis Conversion of the ester group to a carboxylic acid.Acidic or basic hydrolysis (e.g., using sodium hydroxide (B78521) followed by acidification).

It is important to note that this represents a generalized pathway, and the specific conditions, yields, and purification methods for 2-(3-bromo-2-fluorophenyl)propanoic acid would be detailed within a specific process patent, which is not publicly available at this time. The patent WO2008075184A2 broadly claims a class of 2-aryl-2-fluoropropanoic acids, implying that the synthesis of this compound would be covered under its scope.

Patent Applications for Novel Derivatives and Their Research Applications

Patent applications related to 2-aryl-2-fluoropropanoic acids, including by extension derivatives of this compound, are primarily focused on their use as therapeutic agents. The core value of this class of compounds, as outlined in patents like WO2008075184A2, lies in their ability to inhibit the chemotaxis of neutrophils, which are key mediators of inflammation.

The research applications for novel derivatives, as suggested by the patent landscape, are centered on the treatment of a range of inflammatory conditions. These include:

Psoriasis

Ulcerative colitis

Rheumatoid arthritis

Chronic Obstructive Pulmonary Disease (COPD)

Melanoma

Idiopathic fibrosis

Glomerulonephritis

Damages caused by ischemia and reperfusion

Patent applications for novel derivatives would likely focus on modifications to the core this compound structure to enhance potency, selectivity, and pharmacokinetic properties. Such modifications could include:

Esterification of the carboxylic acid: To create prodrugs that may improve oral bioavailability.

Amidation of the carboxylic acid: To explore different interactions with biological targets.

Modifications to the phenyl ring: Introduction or alteration of substituents to fine-tune the electronic and steric properties of the molecule.

The overarching goal of these patent applications is to develop new chemical entities with superior therapeutic profiles for the treatment of neutrophil-driven inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Bromo-2-fluorophenyl)propanoic acid, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and coupling reactions. A validated route (patent-derived) uses activated zinc powder in anhydrous THF under nitrogen protection to facilitate coupling of bromo-fluoroaniline derivatives with propanoic acid precursors. Yield optimization requires strict control of stoichiometry (e.g., 12.0 mmol Zn) and inert conditions to prevent side reactions . Alternative multi-step protocols may employ coupling reagents (e.g., DCC/DMAP) in solvents like DMF to enhance regioselectivity . Purity is improved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine at C3, fluorine at C2) via coupling patterns (e.g., aromatic splitting). 19^{19}F NMR confirms fluorine integration .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 247.06 (M+H+^+) validate the molecular formula (C9_9H8_8BrFO2_2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%), with retention times calibrated against standards .

Q. What are the dominant chemical reactivities of this compound, and how are they optimized for derivatization?

  • Methodological Answer :
  • Carboxylic Acid Reactivity : Esterification (e.g., methanol/H2_2SO4_4) or amidation (EDCI/HOBt) targets the propanoic acid group. Reaction yields depend on activating agents and solvent polarity .
  • Aromatic Substitution : Bromine at C3 undergoes Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) for biaryl derivatives. Fluorine at C2 is inert under mild conditions but may undergo nucleophilic substitution with strong bases (e.g., NaOH in DMSO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar bromo-fluorophenylpropanoic acids?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at C3 vs. C4) altering electronic effects. Systematic structure-activity relationship (SAR) studies should:
  • Compare analogs (e.g., 3-Bromo-2-fluoro vs. 4-Bromo-2-fluoro) in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity).
  • Use computational docking (AutoDock Vina) to map binding affinities to target proteins (e.g., prostaglandin synthase) .
  • Validate findings with in vitro enzyme inhibition assays (IC50_{50} measurements) and in vivo inflammation models (e.g., carrageenan-induced edema) .

Q. What experimental designs are recommended to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Target Identification : Screen against kinase or GPCR panels (Eurofins Cerep) to identify hits.
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to identified targets (e.g., TNF-α or IL-6 receptors) .
  • Toxicity Profiling : Assess cytotoxicity (MTT assay) in HEK-293 and HepG2 cells, and metabolic stability in liver microsomes (CYP450 isoforms) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (AMBER/CHARMM) to analyze conformational stability and binding free energies (MM-PBSA) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carboxylic acid protonation states at physiological pH) .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., NSAIDs) to infer anti-inflammatory mechanisms .

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